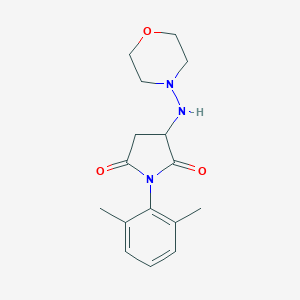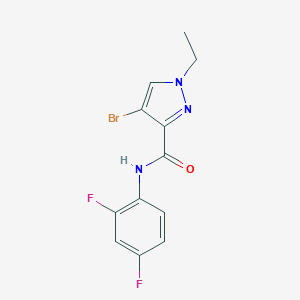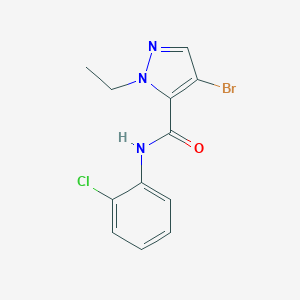![molecular formula C19H23NO3 B280233 3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)
3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide, also known as EPM, is a synthetic compound that has been widely studied for its potential applications in scientific research. EPM is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mécanisme D'action
The exact mechanism of action of 3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including neuroprotection, vasodilation, and antitumor activity. This compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models. This compound has also been shown to improve blood flow and reduce blood pressure in animal models. In cancer research, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide is its versatility in scientific research applications. This compound has been used in studies of the nervous system, cardiovascular system, and cancer, making it a useful tool for studying a range of biological processes. However, one limitation of this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and to improve cognitive function, making it a promising candidate for further research in this area. Another area of interest is its potential use in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. This compound has been shown to improve blood flow and reduce blood pressure, making it a potential treatment option for these conditions. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential applications for this compound in scientific research.
Méthodes De Synthèse
3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide can be synthesized using a variety of methods, including the reaction of 4-ethoxyphenol with formaldehyde and subsequent reaction with N-isopropyl-3-aminobenzamide. Other methods include the reaction of 4-ethoxyphenol with 3-aminobenzamide and subsequent reaction with formaldehyde.
Applications De Recherche Scientifique
3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide has been used in a number of scientific research applications, including studies of the nervous system, cardiovascular system, and cancer. In the nervous system, this compound has been shown to have neuroprotective effects and to improve cognitive function. In the cardiovascular system, this compound has been shown to have vasodilatory effects and to improve blood flow. In cancer research, this compound has been shown to have antitumor effects and to inhibit cancer cell proliferation.
Propriétés
Formule moléculaire |
C19H23NO3 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
3-[(4-ethoxyphenoxy)methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H23NO3/c1-4-22-17-8-10-18(11-9-17)23-13-15-6-5-7-16(12-15)19(21)20-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Clé InChI |
KEWFZIIXAHEWAF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=CC(=C2)C(=O)NC(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
